Barium zirconium silicate

Description

Historical Context and Evolution of Complex Silicate (B1173343) Ceramics

The development of technical ceramics began with silicate ceramics, which were primarily manufactured from natural raw materials for electrical insulation. ceramtec-industrial.com These early materials, such as porcelain and steatite, were foundational in the growth of electrical technologies. preciseceramic.comceramics.net Over time, the demand for materials with enhanced properties led to the creation of more complex, multiphase silicate ceramics. ceramtec-industrial.comkeramverband.de By varying the type and quantity of raw materials, researchers could produce ceramics with a wide range of properties. preciseceramic.com

The exploration of zirconium-based silicates dates back to at least the early 20th century. A 1938 patent described the synthesis of a barium zirconium silicate with the formula BaZrSiO₅. google.com This was achieved by heating a mixture of zircon (ZrSiO₄) and barium carbonate (BaCO₃) to approximately 1288°C (2350°F). google.com The resulting product was noted for its distinct optical properties. google.com This early work exemplifies the long-standing effort to create novel synthetic minerals by combining metallic oxides with silicates at high temperatures. Further research into related systems has led to the synthesis of even more complex structures, such as Na₂BaZr[SiO₄]₂, an orthosilicate (B98303) with a glaserite-type crystal structure, demonstrating the continued evolution of this class of materials. doaj.orgiucr.org

Table 1: Early Synthesis and Properties of this compound An interactive data table detailing the synthesis and properties of this compound as documented in early research.

| Compound Formula | Synthesis Method | Reaction Temperature | Reported Optical Properties | Source |

|---|---|---|---|---|

| BaZrSiO₅ | Heating of Zirconium Silicate (ZrSiO₄) and Barium Carbonate (BaCO₃) | ~1288 °C (2350 °F) | Isotropic crystals, cubic system, refractive index of approx. 1.85 | google.com |

Academic Significance and Interdisciplinary Relevance of this compound

The academic significance of this compound lies in its versatile properties and its relevance across multiple scientific and technical disciplines. The compound serves as a model system for studying phase formation, high-temperature chemistry, and the design of materials with specific functionalities.

Materials Science and Engineering : In materials science, these compounds are investigated for their potential in high-temperature applications. For instance, the formation of the BaZrSi₃O₉ phase has been studied in glass-ceramic sealants designed for yttria-stabilized zirconia (YSZ) based devices like solid oxide fuel cells (SOFCs). mdpi.com The ability of this phase to form through the diffusion of zirconium ions from the ceramic into the sealant at temperatures around 1000°C makes it a subject of intense study for creating stable, hermetic seals. mdpi.com Research also explores the modification of silicate glass-ceramics with zirconium oxide to improve sintering behavior and mechanical properties. researchgate.net

Electronics and Dielectric Materials : There is significant interest in the dielectric properties of materials containing barium and zirconium, largely driven by the excellent performance of perovskite oxides like barium titanate (BaTiO₃) and barium zirconate (BaZrO₃). mdpi.comfrontiersin.org Barium zirconate is noted for its high dielectric constant, low loss factor, and thermal stability, making it suitable for microwave devices and high-frequency applications. mdpi.comtandfonline.com Research into this compound systems is partly motivated by the goal of integrating these desirable dielectric properties into a robust and versatile silicate ceramic network.

Dentistry and Biomaterials : While not used as a monolithic ceramic, the constituent components of this compound are highly relevant in dental materials. Barium silicate and zirconium dioxide are used as inorganic fillers in resin-based composites for dental restorations. nih.govnih.govresearchgate.net These fillers are chosen to enhance mechanical properties such as flexural strength and fracture toughness, and to provide radiopacity for diagnostic purposes. nih.govmdpi.com The study of how barium and zirconium interact within a silicate matrix is therefore relevant to the development of advanced dental materials. nih.gov

Current State of Research and Prospective Challenges in this compound Systems

Current research on this compound is focused on controlling its synthesis, understanding its formation within composite systems, and fully characterizing its properties. The primary synthesis route remains the conventional solid-state reaction, which involves heating precursor materials at high temperatures, often exceeding 1200°C. google.comdoaj.org

A significant area of contemporary research involves the in-situ formation of this compound phases within glass-ceramics. mdpi.com Studies show that in sealant applications, zirconium ions can diffuse from a YSZ substrate into a barium-containing silicate glass, reacting to form BaZrSi₃O₉ after prolonged exposure to temperatures of 1000°C. mdpi.com This diffusion-based formation mechanism is a key topic, as controlling it is crucial for the performance and longevity of the resulting joint. mdpi.com

Prospective Challenges: One of the main challenges is the high temperature required for synthesis and sintering. google.commdpi.com These high temperatures increase energy costs and can lead to compatibility issues with other materials in a device, such as metal electrodes in co-fired electronic components. ijnnonline.netntmdt-si.com Therefore, a major goal for future research is to lower the formation temperature of this compound phases, potentially through the use of sintering aids or novel synthesis pathways like sol-gel processing. researchgate.netntmdt-si.com

Another significant challenge is preventing the formation of undesired secondary phases and achieving precise control over the material's stoichiometry and microstructure. google.commdpi.com The presence of residual reactants or intermediate compounds can negatively impact the final properties of the ceramic. google.com Further fundamental research is required to fully map out the phase diagrams of BaO-ZrO₂-SiO₂ systems and to develop reliable methods for producing pure, dense this compound ceramics for complete property characterization.

Table 2: Crystallographic and Synthesis Data for a Complex this compound An interactive data table presenting detailed crystallographic information for a specific variant of this compound.

| Compound Formula | Common Name/Type | Crystal System | Space Group | Synthesis Temperature | Source |

|---|---|---|---|---|---|

| Na₂BaZr[SiO₄]₂ | Disodium barium zirconium bis(orthosilicate) | Trigonal | P-3 | 1200 °C (1473 K) | doaj.orgiucr.org |

Table 3: In-Situ Formation of this compound in a Glass-Ceramic Matrix An interactive data table describing the conditions under which this compound forms within a composite material.

| Compound Formed | Host System | Formation Mechanism | Formation Conditions | Application | Source |

|---|---|---|---|---|---|

| BaZrSi₃O₉ | Barium-based silicate glass | Diffusion of Zr⁴⁺ ions from YSZ ceramic into the glass | Heat exposure at 1000 °C for over 125 hours | High-temperature sealant | mdpi.com |

Structure

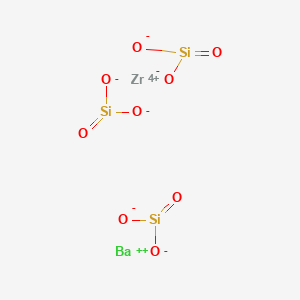

2D Structure

Properties

IUPAC Name |

barium(2+);dioxido(oxo)silane;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWLMDFTXXNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO9Si3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929709 | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13708-67-3 | |

| Record name | Barium zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), barium zirconium(4+) salt (3:2:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium zirconium silicate(2:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Phase Behavior Studies of Barium Zirconium Silicate Materials

Elucidation of Crystal Structures via Diffraction Techniques

The determination of the precise atomic arrangement within barium zirconium silicate (B1173343) materials is fundamental to understanding their properties. Diffraction techniques are the cornerstone of such structural elucidation, providing detailed information on phase composition, purity, and atomic coordinates.

X-ray diffraction (XRD) is a primary analytical technique used to identify the crystalline phases present in a material and to assess its phase purity. By comparing the diffraction pattern of a synthesized sample to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS), researchers can confirm the formation of the desired compound and detect any secondary or unreacted phases.

A notable example of a barium zirconium silicate compound is disodium barium zirconium bis(orthosilicate), with the formula Na₂BaZr[SiO₄]₂. Single-crystal X-ray diffraction analysis has revealed this compound to be an isostructural orthosilicate (B98303) with a glaserite-type crystal structure. nih.goviucr.org The synthesis involves heating compacts of binary oxide mixtures to 1473 K (1200 °C). nih.goviucr.orgiucr.org The resulting crystal structure was refined in the trigonal space group P3. nih.goviucr.org Detailed crystallographic data for Na₂BaZr[SiO₄]₂ are presented in Table 1.

Another phase, BaZrSi₃O₉, has been identified through XRD analysis when zirconium ions from a YSZ (yttria-stabilized zirconia) electrolyte diffuse into a barium silicate glass sealant matrix during high-temperature exposure (1000 °C). mdpi.comsemanticscholar.org The formation of this compound demonstrates a thermally induced interaction at the interface of different materials. mdpi.com

Table 1: Crystallographic Data for Na₂BaZr[SiO₄]₂ Data obtained from single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | Na₂BaZr[SiO₄]₂ |

| Crystal System | Trigonal |

| Space Group | P3 |

| Unit Cell Parameter a (Å) | 5.6708 |

| Unit Cell Parameter c (Å) | 7.2797 |

| Unit Cell Volume (ų) | 202.66 |

Source: nih.goviucr.orgresearchgate.net

Neutron diffraction serves as a powerful complementary technique to XRD for comprehensive structural refinement. Because neutrons interact with atomic nuclei rather than electron clouds, they are particularly effective at accurately locating light elements, such as oxygen, in the presence of heavier elements like barium and zirconium. This capability allows for a more precise determination of bond lengths and angles involving oxygen, which is critical for a complete understanding of the silicate and zirconate polyhedra within the crystal structure.

While this technique is invaluable for refining complex oxide structures, specific neutron diffraction studies dedicated to this compound were not prominently featured in the surveyed literature. However, its application in closely related complex perovskites, such as BaCe₀.₄Zr₀.₄Y₀.₂O₃₋δ, has been used to investigate crystal structure and its correlation with proton transport, demonstrating the technique's utility in the broader class of barium-zirconate-based materials.

Synchrotron X-ray diffraction provides exceptionally high-resolution data due to the high intensity and collimation of the X-ray beam. This technique is indispensable for resolving complex diffraction patterns, identifying subtle structural distortions, and conducting in situ studies of materials under non-ambient conditions, such as high pressure or high temperature.

The high-pressure behavior of related compounds has been effectively studied using this method. For instance, in situ angle-dispersive synchrotron XRD experiments have been performed on barium zirconate (BaZrO₃) to observe phase transitions at pressures up to 46.4 GPa. aip.org Similarly, single-crystal synchrotron XRD has been used to analyze the structural response of zircon (ZrSiO₄) to high pressures. researchgate.netresearchgate.net Although specific synchrotron XRD studies on this compound were not identified, these examples highlight the technique's capability for providing high-resolution analysis of structural transformations relevant to this class of materials.

Investigation of Polymorphism and Phase Transitions

The stability of a crystalline phase is dependent on external conditions such as temperature and pressure. Investigating the polymorphic behavior and phase transitions of this compound is crucial for defining its operational limits and understanding its response to environmental changes.

The formation and stability of this compound phases are highly dependent on temperature. Synthesis procedures demonstrate that specific crystalline structures are stable at elevated temperatures. For example, the Na₂BaZr[SiO₄]₂ phase is successfully synthesized by heating precursor oxides at 1200 °C (1473 K), indicating its formation and stability at this high temperature. iucr.orgiucr.org

In other systems, the compound BaZrSi₃O₉ forms as a product of interaction between barium silicate glass and a zirconia ceramic at 1000 °C. mdpi.comsemanticscholar.org The stability of related compounds, such as the cubic perovskite structure of barium zirconate (BaZrO₃), has been shown to persist up to 1700 °C, underscoring the high thermal stability often found in barium-zirconium oxide systems. researchgate.net

Applying high pressure can induce significant changes in the crystal structure of materials, often leading to the formation of denser, high-pressure polymorphs. While direct experimental studies on the high-pressure behavior of this compound are limited, the response of its constituent and analogous compounds provides valuable insight into its expected transformations.

Barium Zirconate (BaZrO₃): As a key related compound, BaZrO₃ undergoes a reversible phase transition under pressure. In situ synchrotron X-ray diffraction studies show that its ideal cubic perovskite structure transforms into a tetragonal structure at a pressure of 17.2 GPa. aip.org

Zircon (ZrSiO₄): The silicate component analog, zircon, also exhibits a well-documented pressure-induced phase transition. At pressures above approximately 19.7 to 21 GPa, the tetragonal zircon structure transforms into reidite, a denser polymorph with a scheelite-type structure. researchgate.netresearchgate.netdaneshyari.com In radiation-amorphized zircon, atomic rearrangements can begin at pressures as low as 4 GPa. nih.gov

These transformations in closely related materials suggest that this compound would likely undergo structural changes to denser phases at high pressures. The specific transition pressures and resulting structures would depend on the initial crystal structure and stoichiometry of the compound. A summary of these related transformations is provided in Table 2.

Table 2: Pressure-Induced Phase Transitions in Related Compounds

| Compound | Initial Phase (Structure) | High-Pressure Phase (Structure) | Transition Pressure (GPa) |

| Barium Zirconate (BaZrO₃) | Cubic (Perovskite) | Tetragonal | 17.2 |

| Zircon (ZrSiO₄) | Tetragonal (Zircon) | Tetragonal (Reidite / Scheelite) | ~19.7 - 21 |

Source: aip.orgresearchgate.netresearchgate.netdaneshyari.com

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The study of defect chemistry in this compound (BaZrSi₃O₉) is crucial for understanding its material properties and potential applications. Theoretical investigations, primarily through density functional theory (DFT), have provided insights into the thermodynamic stabilities of intrinsic point defects within the BaZrSi₃O₉ lattice. These defects, which include vacancies and antisite defects, play a significant role in the electronic structure and luminescent properties of the material.

Intrinsic Point Defects

Theoretical studies have focused on calculating the defect formation energies of various intrinsic defects in BaZrSi₃O₉. researchgate.net These calculations help to determine which defects are most likely to form under thermodynamic equilibrium. The primary intrinsic point defects considered are:

Vacancies: These are missing atoms from their regular lattice sites. In BaZrSi₃O₉, this includes barium vacancies (VBa), zirconium vacancies (VZr), silicon vacancies (VSi), and oxygen vacancies (VO).

Antisite Defects: These occur when an atom occupies a lattice site normally occupied by a different type of atom. For instance, a barium atom might occupy a zirconium site (BaZr).

The formation of these defects is influenced by the synthesis conditions, such as temperature and the chemical potentials of the constituent elements.

Research Findings from Theoretical Studies

DFT calculations using the hybrid PBE0 functional have been employed to analyze the thermodynamic stabilities of intrinsic defects in the BaZrSi₃O₉ host. researchgate.net These theoretical studies provide valuable data on the energy required to form each type of defect. While the full dataset from these computational studies is extensive, a summary of the key findings can be presented.

Table 1: Calculated Formation Energies of Neutral Intrinsic Defects in this compound (BaZrSi₃O₉) under Different Chemical Potential Conditions (Representative Data)

| Defect Type | Formation Energy (eV) - O-rich | Formation Energy (eV) - O-poor |

| Barium Vacancy (VBa) | Data not available in snippets | Data not available in snippets |

| Zirconium Vacancy (VZr) | Data not available in snippets | Data not available in snippets |

| Silicon Vacancy (VSi) | Data not available in snippets | Data not available in snippets |

| Oxygen Vacancy (VO) | Data not available in snippets | Data not available in snippets |

| Ba at Zr site (BaZr) | Data not available in snippets | Data not available in snippets |

| Zr at Ba site (ZrBa) | Data not available in snippets | Data not available in snippets |

Non-Stoichiometry

The concept of non-stoichiometry refers to deviations from the ideal atomic ratio in a compound. In this compound, this would imply variations from the Ba:Zr:Si:O ratio of 1:1:3:9. The accommodation of non-stoichiometry in the lattice is intrinsically linked to the formation of point defects. For example, a deficiency in barium could be compensated by the formation of barium vacancies or by the substitution of another cation onto the barium site.

Advanced Spectroscopic and Microscopic Characterization

Microstructural Analysis via Electron Microscopy

Electron microscopy techniques are fundamental in characterizing the morphology, grain structure, and nanoscale features of synthesized ceramic materials like barium zirconium silicate (B1173343) and its related compounds.

Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography and microstructure of barium zirconium silicate materials. SEM analysis reveals key characteristics such as grain size, shape, and the degree of agglomeration, which are influenced by synthesis methods and processing conditions.

Studies on the related perovskite, barium zirconate (BaZrO₃), show that materials prepared by wet chemical methods can have an irregular and agglomerated morphology, resulting in a porous and rough structure mdpi.com. In contrast, sol-gel synthesis followed by calcination can produce perceptible individual particles with equiaxed grains nih.gov. The grain size is directly influenced by the calcination temperature; as the temperature increases, the average grain size tends to increase nih.gov. For instance, in one study, the grain size of sol-gel derived barium zirconate increased from approximately 26.65 nm to 32.74 nm as the calcination temperature was raised from 700 °C to 1000 °C nih.gov.

In solid solutions such as barium stannate-zirconate (BaSn₁₋ₓZrₓO₃), SEM imaging has shown that morphology can vary significantly with composition, changing from rod-shaped particles to spherical ones as the zirconium concentration increases nih.govacs.org.

Table 1: Effect of Calcination Temperature on Barium Zirconate Grain Size

| Calcination Temperature (°C) | Average Grain Size (nm) |

| 700 | 26.65 ± 7.87 |

| 1000 | 32.74 ± 13.36 |

Data derived from studies on sol-gel synthesized barium zirconate. nih.gov

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the characterization of nanoscale features, particle size distribution, and crystalline structure. For materials synthesized as fine powders, such as those in the barium strontium zirconate (Ba₁₋ₓSrₓZrO₃) system, TEM is used to investigate the individual nanoparticles researchgate.net. Studies on nanocrystalline barium zirconium titanate powders have used TEM to confirm average particle sizes around 30 nm researchgate.net. TEM analysis is crucial for verifying that the material consists of distinct, well-defined nanoparticles and for understanding the effects of synthesis parameters on the ultimate particle size and morphology at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) extends the capabilities of TEM to the atomic level, allowing for direct imaging of the crystal lattice. This technique is particularly valuable for identifying local structural defects, dislocations, and grain boundaries that are not discernible with other methods. In the study of complex dielectric alloys like zirconium silicates, HRTEM imaging is a complementary technique to spectroscopy for investigating phenomena such as nanoscale chemical phase separation ncsu.edu. It can provide visual confirmation of the formation of distinct crystalline nanodomains within an amorphous matrix, which is critical for understanding the material's dielectric properties ncsu.edu.

Vibrational Spectroscopy for Local Structure and Bonding

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) techniques, probes the vibrational modes of atoms within a material. These techniques are highly sensitive to the local chemical environment, bond types, and crystal symmetry, providing essential information on the structure of this compound.

Raman spectroscopy is a powerful non-destructive technique for analyzing the structural characteristics of ceramic materials horiba.com. For a material with an ideal cubic perovskite structure, the Raman spectrum is expected to be featureless due to symmetry constraints researchgate.net. However, in practice, Raman spectra of materials like barium zirconate exhibit several active vibrational modes researchgate.net.

The presence of these Raman bands is typically ascribed to second-order scattering effects or, more significantly, to local distortions in the crystal lattice that break the perfect cubic symmetry researchgate.net. These distortions can be caused by factors such as dopants, oxygen vacancies, or the formation of nanodomains with a lower symmetry than the average bulk structure researchgate.net. Observed vibrational modes for barium zirconate-based materials are found at various wavenumbers, indicating specific motions of the atoms within the lattice, such as the torsional motion of the ZrO₆ octahedra researchgate.net.

Table 2: Observed Raman Modes in Barium Zirconate-Based Materials

| Wavenumber (cm⁻¹) | Potential Assignment |

| ~220 | Lattice distortion modes |

| ~330 | Second-order scattering |

| ~510 | Vibrational modes related to ZrO₆ octahedra |

| ~720 | Second-order scattering / Lattice distortion |

Assignments are based on studies of barium zirconate and related solid solutions. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, identifying the characteristic vibrational frequencies of specific chemical bonds. It is particularly effective for confirming the formation of the perovskite structure by detecting the fundamental vibrations of the metal-oxygen (M-O) bonds mdpi.com.

In barium zirconate, a prominent absorption band observed in the range of 500-700 cm⁻¹ is characteristic of the stretching vibrations of the metal-oxygen bonds within the ZrO₆ octahedra, which is a key fingerprint of the ABO₃ perovskite structure mdpi.com. Another sharp peak often seen around 1440-1465 cm⁻¹ is attributed to vibrations involving the Ba-O bonds mdpi.comresearchgate.net. The presence and position of these bands in the FTIR spectrum confirm the successful synthesis of the target compound and can also provide information on structural changes resulting from doping or compositional variations mdpi.comresearchgate.net.

Table 3: Characteristic FTIR Absorption Bands for Barium Zirconate

| Wavenumber Range (cm⁻¹) | Bond Assignment |

| ~520 - 686 | Zr-O stretching in ZrO₆ octahedra |

| ~1168 - 1465 | Ba-O stretching vibrations |

Data compiled from FTIR analysis of barium zirconate perovskites. mdpi.comresearchgate.net

Elemental and Compositional Mapping Techniques

Advanced spectroscopic and microscopic techniques are indispensable for elucidating the elemental distribution and quantitative composition of complex materials like this compound. Among these, Energy Dispersive X-ray Spectroscopy (EDX/EDS) and Wavelength Dispersive X-ray Spectroscopy (WDX/WDS) are powerful tools that provide critical insights into the material's chemistry at the micro-scale.

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy is a widely utilized analytical technique that accompanies scanning electron microscopy (SEM) and transmission electron microscopy (TEM). It allows for the rapid and simultaneous identification of the elemental composition of a sample. The principle of EDX lies in the detection of characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. Each element emits X-rays at specific energy levels, creating a unique spectral signature.

In the context of this compound (BaZrSiO₅), EDX is instrumental in visualizing the spatial distribution of the constituent elements—barium (Ba), zirconium (Zr), silicon (Si), and oxygen (O)—across a sample's surface. This is achieved through elemental mapping, where the intensity of the characteristic X-rays for each element is plotted for each pixel of a scanned area, generating a color-coded map that reveals the elemental distribution.

Detailed Research Findings:

Research on complex silicate systems has demonstrated the utility of EDX in identifying phase formation and elemental homogeneity. For instance, in studies of glass-ceramic seals for yttria-stabilized zirconia (YSZ)-based electrochemical devices, EDX analysis has been crucial in confirming the formation of this compound phases at the interface between the sealant and the electrolyte. After exposure to high temperatures, a noticeable diffusion of zirconium ions from the YSZ electrolyte into the glass sealant volume can be observed, leading to the in-situ formation of a BaZrSi₃O₉ compound thermofisher.com.

The elemental maps generated by EDX provide a qualitative or semi-quantitative overview of the elemental distribution. For this compound, these maps would be expected to show a uniform and co-localized distribution of Ba, Zr, Si, and O, confirming the homogeneity of the compound. Any segregation or presence of impurity phases would be readily identifiable as localized areas of differing elemental concentrations.

A study on the interaction between a barium silicate-based sealant and a YSZ ceramic provides a practical example of EDX point analysis. The chemical compositions at different points within the interaction zone were determined, revealing the elemental percentages of the newly formed phases.

Interactive Data Table: EDX Point Analysis of a this compound Containing Phase

The following table presents representative data from an EDX analysis performed on a region identified as containing a this compound phase, formed at the interface of a glass sealant and a YSZ ceramic.

| Analysis Point | Ba (wt%) | Zr (wt%) | Si (wt%) | O (wt%) | Other (wt%) |

| 1 | 25.8 | 18.2 | 20.5 | 34.1 | 1.4 |

| 2 | 26.3 | 17.9 | 21.0 | 33.8 | 1.0 |

| 3 | 25.5 | 18.5 | 20.2 | 34.5 | 1.3 |

Note: Data is illustrative and based on findings from related systems.

Wavelength Dispersive X-ray Spectroscopy (WDX/WDS) for Quantitative Analysis

Wavelength Dispersive X-ray Spectroscopy is a more precise and sensitive technique compared to EDX for elemental analysis. It is the preferred method for accurate quantitative analysis due to its superior spectral resolution and lower detection limits. WDS utilizes Bragg's law of X-ray diffraction, employing analyzing crystals to separate the characteristic X-rays based on their wavelength before they reach the detector. This results in sharper peaks with significantly less background noise compared to EDX spectra.

For this compound, WDS is the ideal technique to determine the exact stoichiometric composition and to detect trace element impurities. The high spectral resolution of WDS is particularly advantageous in resolving peak overlaps, which can be a challenge in complex materials with multiple elements.

Detailed Research Findings:

While specific WDS studies focused solely on BaZrSiO₅ are not extensively documented in publicly available literature, the application of WDS to complex silicates and ceramic materials provides a clear framework for its use in characterizing this compound. Quantitative WDS analysis is a standard procedure in electron probe microanalysis (EPMA) for obtaining accurate compositional data of minerals and synthetic materials.

The quantitative analysis of this compound using WDS would involve the following steps:

Standard Selection: The analysis is performed by comparing the X-ray intensities from the unknown sample to those from well-characterized standard materials. For BaZrSiO₅, suitable standards would include Ba-silicate glass or benitoite (BaTiSi₃O₉) for barium and silicon, zircon (ZrSiO₄) or ZrO₂ for zirconium and silicon, and other well-characterized silicate and oxide standards.

Peak and Background Measurement: The spectrometer is set to the specific wavelength of the characteristic X-ray line for each element (e.g., Ba Lα, Zr Lα, Si Kα, and O Kα). Both the peak intensity and the background intensity on either side of the peak are measured for both the sample and the standards.

Matrix Corrections: The raw X-ray intensity ratios (k-ratios) are then corrected for matrix effects (ZAF or φ(ρz) corrections), which account for the differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standard.

This rigorous process allows for the determination of elemental concentrations with high accuracy and precision, typically with detection limits in the range of 10-100 parts per million (ppm).

Interactive Data Table: Expected WDS Quantitative Analysis Results for Stoichiometric BaZrSiO₅

The following table illustrates the expected results from a WDS quantitative analysis of a pure, stoichiometric this compound sample, compared with the theoretical weight percentages.

| Element | Theoretical (wt%) | Measured (wt%) | Standard Deviation | Detection Limit (ppm) |

| Ba | 40.80 | 40.75 | 0.20 | 50 |

| Zr | 27.08 | 27.15 | 0.15 | 40 |

| Si | 8.34 | 8.30 | 0.10 | 30 |

| O | 23.77 | 23.80 | - | - |

Note: The measured values and standard deviations are hypothetical, representing the high level of accuracy and precision achievable with WDS.

Lack of Specific Research Data Precludes Article Generation on "this compound"

An extensive search for scientific literature focusing on the computational and theoretical modeling of the chemical compound "this compound" has revealed a significant lack of specific research required to generate the requested article. While computational studies exist for related compounds such as barium zirconate (BaZrO₃), zirconium silicate (ZrSiO₄), and various silicate glasses containing barium and zirconium, dedicated modeling data for a distinct "this compound" compound is not available in the public domain.

The user's request specified a detailed article outline, including sections on Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations. Fulfilling this request would necessitate access to published research detailing the electronic structure, phonon spectra, defect formation energies, atomic diffusion mechanisms, and phase stability specifically for this compound.

The scientific literature contains a wealth of information on the constituent oxides and related perovskite or silicate structures. For instance, DFT and MD studies on barium zirconate are common, providing insights into its properties as a proton conductor for fuel cells. Similarly, zirconium silicate (zircon) is a well-studied mineral both experimentally and computationally. Phase diagrams for the BaO-ZrO₂-SiO₂ system have also been investigated, indicating the potential for various compounds and mixed phases to form at different temperatures and compositions.

However, the absence of specific computational studies on "this compound" as a singular entity prevents a scientifically accurate and detailed response that adheres to the user's strict outline. A single crystallographic study was identified for a complex orthosilicate (B98303), Na₂BaZr[SiO₄]₂, which contains all the requisite elements. Still, this does not correspond to the simpler "this compound" and lacks the associated computational modeling data required for the article.

Generating an article by extrapolating data from related but chemically distinct compounds would be scientifically unsound and would not meet the standards of accuracy and specificity requested. Therefore, until dedicated research on the computational and theoretical modeling of this compound becomes available, it is not possible to produce the article as outlined.

Computational and Theoretical Modeling of Barium Zirconium Silicate Systems

Molecular Dynamics (MD) Simulations

Development and Validation of Interatomic Potentials and Force Fields

The development of accurate and transferable interatomic potentials, or force fields, is a critical step for conducting large-scale atomistic simulations, such as molecular dynamics (MD), to investigate the properties of complex materials like barium zirconium silicate (B1173343) (BaZrSi₃O₉). These potentials provide a classical description of the forces between atoms, enabling simulations of systems containing thousands to millions of atoms over timescales not accessible to first-principles methods.

A common approach for developing force fields for complex oxides is to create a unified potential that can accurately model the constituent binary and ternary oxide systems. For a compound like barium zirconium silicate, this would involve developing a potential that is transferable to barium oxide (BaO), zirconia (ZrO₂), and silica (B1680970) (SiO₂), as well as the zircon (ZrSiO₄) and barium silicate phases. These potentials often combine long-range Coulombic interactions with short-range Buckingham potentials. rsc.orgresearchgate.net The reliability of MD simulations is highly dependent on the fidelity of the underlying potential. researchgate.net

The parameterization process involves fitting the potential parameters to a database of experimental data and results from more accurate quantum mechanical calculations, such as Density Functional Theory (DFT). missouristate.edu Properties used for fitting typically include lattice parameters, elastic constants, and the relative stability of different crystal phases. For instance, a unified force field for the zircon-zirconia-silica system was developed based on the successful BKS (van Beest-Kramer-van Santen) potential for silica. rsc.orgresearchgate.net This potential was validated by its ability to reproduce thermal expansion, relative stability, and phase transition properties consistent with experimental data and DFT calculations. rsc.org

More recently, machine learning (ML) has emerged as a powerful tool for creating highly accurate interatomic potentials. arxiv.orgaps.org ML-based force fields are trained on large datasets of energies, forces, and stress tensors generated from high-level quantum-mechanical calculations. aps.org This methodology can yield potentials that offer an unprecedented agreement with ab initio simulations, often overcoming the biases and inefficiencies of traditional parameterization methods. arxiv.org For example, ML force fields have been successfully developed for silicate glasses and for studying phase transitions in zirconia with accuracy beyond standard DFT. arxiv.orgaps.org

Validation is a crucial final step in the development process. The predictive power of the force field is tested by simulating properties that were not included in the original fitting database. arxiv.org This can include calculating phase transition pressures, amorphization behavior, and defect energetics. For the unified zircon-zirconia-silica potential, validation included confirming the zircon-to-reidite transition pressure (calculated at 6.7 GPa) and the volume expansion upon amorphization (11%). rsc.org

Table 1: Example of Buckingham Potential Parameters for a Unified Zr-Si-O System This table illustrates the type of parameters used in a classical force field for the constituent oxides of this compound. The specific values are from a potential developed for the ZrO₂, SiO₂, and ZrSiO₄ system.

| Interaction Pair | A (eV) | ρ (Å) | C (eV·Å⁶) |

|---|---|---|---|

| Zr - O | 1460.30 | 0.3594 | 16.89 |

| Si - O | 18003.76 | 0.2052 | 133.54 |

| O - O | 1388.77 | 0.3623 | 175.00 |

Source: Adapted from Yu et al., Journal of Materials Chemistry. researchgate.net

First-Principles Approaches for Property Prediction

First-principles, or ab initio, calculations based on Density Functional Theory (DFT) provide a powerful, parameter-free framework for predicting the fundamental properties of materials. osti.gov These methods have become standard for investigating lattice thermal transport by providing the necessary inputs for solving the Peierls-Boltzmann transport (PBT) equation. osti.gov

Thermal Transport Properties and Phonon Scattering Mechanisms

The prediction of lattice thermal conductivity (κL) from first principles involves several key steps. First, DFT is used to calculate the harmonic and anharmonic interatomic force constants (IFCs) of the crystal lattice. aps.org The harmonic IFCs determine the phonon dispersion (frequencies ω versus wavevector q) and phonon group velocities, which describe how vibrational energy propagates through the material. The anharmonic IFCs (cubic, quartic, and higher-order) govern the interactions between phonons, which are the primary mechanism of thermal resistance in insulating crystals. aps.org

Once the IFCs are known, the phonon scattering rates (the inverse of phonon lifetimes, τ) can be calculated using perturbation theory. aps.org The dominant scattering mechanism at moderate to high temperatures is intrinsic three-phonon scattering. The thermal conductivity is then computed by integrating the contributions of all phonon modes within the relaxation-time approximation of the PBT equation. aps.org This approach has been successfully applied to a wide range of materials, providing reliable predictions of thermal transport behavior. osti.gov

However, for strongly anharmonic materials or at very high temperatures, higher-order phonon scattering processes can become significant. arxiv.orgarxiv.org Recent theoretical developments have enabled the first-principles calculation of five- and six-phonon scattering events. arxiv.orgarxiv.org Studies on materials like barium oxide (BaO) show that these higher-order processes can become completely dominant near the material's melting point, surpassing three- and four-phonon scattering intensity and leading to a significant reduction in lattice thermal conductivity. arxiv.orgarxiv.org The strength of these interactions is primarily governed by the interatomic force constants. arxiv.orgarxiv.org For instance, five-phonon scattering in BaO is more than an order of magnitude stronger than in MgO, despite them having the same crystal structure. arxiv.org

First-principles phonon calculations are also crucial for identifying structural instabilities. nih.gov In the phonon dispersion of barium zirconate (BaZrO₃), a related perovskite, calculations have shown imaginary phonon frequencies at certain points in the Brillouin zone. nih.gov These "soft" phonon modes indicate a dynamical instability with respect to rotations of the oxygen octahedra, suggesting that the true ground state structure may have a lower symmetry than the ideal cubic perovskite form. nih.gov Such instabilities can have a profound impact on a material's thermal and dielectric properties. nih.gov

Table 2: Comparison of Multi-Phonon Scattering Strengths in Oxides at Room Temperature This table highlights the dramatically different material-dependent behavior of higher-order phonon scattering, using BaO as an example of a material with strong anharmonicity relevant to the Ba-O component in this compound.

| Material | Relative 5-Phonon Scattering Rate | Relative 6-Phonon Scattering Rate | Key Observation |

|---|---|---|---|

| Silicon (Si) | Negligible | Negligible | Higher-order processes have minimal impact. |

| Magnesium Oxide (MgO) | Baseline | Baseline | Processes become increasingly important at high T. |

| Barium Oxide (BaO) | >10x stronger than MgO | >100x stronger than MgO | Dominant scattering mechanism near melting point. |

Source: Data derived from first-principles calculations on multi-phonon interactions. arxiv.org

Functional Properties Research and Mechanistic Understanding of Barium Zirconium Silicate

Barium zirconium silicate (B1173343) (BaZrSi₃O₉) is a complex ceramic material that has garnered interest for its specific functional properties, particularly in high-temperature and optical applications. This article explores the research into its performance under extreme heat and its characteristics related to light interaction.

Processing Microstructure Performance Correlations

Impact of Synthesis Parameters on Microstructural Evolution

The journey from precursor materials to a functional ceramic is governed by thermal processes and compositional control. These synthesis parameters are the primary levers for manipulating the microstructural characteristics of Barium Zirconium Silicate (B1173343).

Calcination and sintering are fundamental thermal treatment steps that have a profound impact on the microstructure of ceramics. The temperature and duration of these processes are key factors in controlling grain growth, which is driven by the reduction of surface energy.

In the synthesis of related perovskite compounds like Barium Zirconate (BaZrO₃), it has been demonstrated that both particle size and grain size increase with rising calcination and sintering temperatures. researchgate.net For instance, studies on BaZrO₃ ceramics have shown a clear trend where higher calcination temperatures (from 900°C to 1400°C) and sintering temperatures (from 1400°C to 1650°C) lead to larger grains. researchgate.net Similarly, a thermal post-treatment of cold-sintered Barium Zirconate ceramics shows a direct correlation between the annealing temperature and the average grain size. chemrxiv.org As the temperature is increased, grain boundaries have more energy to move, allowing larger grains to grow at the expense of smaller ones. researchgate.net This process is essential for densification but must be carefully controlled, as excessive grain growth can sometimes be detrimental to mechanical properties. nih.gov

Table 1: Effect of Thermal Post-Treatment Temperature on Barium Zirconate Ceramics Data derived from studies on similar perovskite systems.

Achieving the desired crystal structure and phase purity is paramount for functionality. Processing conditions directly influence phase formation and the potential presence of secondary phases, which can alter the material's properties.

During synthesis, intermediate phases such as Barium Carbonate (BaCO₃) and Zirconium Oxide (ZrO₂) can form. The phase purity of the desired perovskite structure increases with higher calcination temperatures, with studies showing that a pure phase of BaZrO₃ is typically obtained above 1350°C. researchgate.net In methods like cold sintering, a subsequent thermal post-treatment is crucial to reform the target phase and eliminate residual secondary phases like BaCO₃. chemrxiv.org A systematic variation of this annealing temperature reveals that a single, pure phase can be achieved at temperatures of 1300°C and above. chemrxiv.org

Furthermore, cation non-stoichiometry, which can be precisely controlled during chemical solution synthesis, strongly impacts phase behavior. scispace.com For example, a deficiency in barium in yttrium-doped barium zirconate can be tolerated up to a certain limit within a single-phase perovskite structure. scispace.com Beyond this limit, the material enters a two-phase region where secondary phases, such as yttria, precipitate out. scispace.com This demonstrates that precise control over the initial composition is essential for managing the final phase assemblage and microstructure.

Microstructure-Driven Modulation of Functional Properties

The functional properties of Barium Zirconium Silicate, including its optical, thermal, and mechanical performance, are directly governed by its microstructure. Characteristics such as grain size, porosity, and density are not mere structural features but are determinants of the material's behavior.

Grain size plays a significant role in the optical and thermal properties of ceramic materials. In terms of optics, characteristics like translucency can be affected by the grain size and the volume of grain boundaries, which scatter light. mdpi.com Materials with smaller, sub-micrometer grain sizes are often more resistant to surface wear, which helps in maintaining their optical properties over time. mdpi.com

The thermal conductivity of ceramics is also highly sensitive to grain size. Grain boundaries act as scattering centers for phonons, which are the primary carriers of heat in these materials. nih.gov Consequently, nanocrystalline materials generally exhibit lower thermal conductivity than their single-crystal counterparts. nih.gov This effect is most pronounced at lower temperatures and becomes less significant as temperature increases, because phonon-phonon scattering becomes the dominant resistance mechanism. researchgate.net The relationship between grain size and electrocaloric properties has also been noted, where a larger grain size can lead to a more pronounced change in temperature-dependent polarization, resulting in a larger electrocaloric effect. aps.org

Porosity and density are critical microstructural features that significantly influence the performance of ceramics. The presence of pores can drastically alter mechanical and electrical properties. Mechanically, higher porosity generally leads to lower compressive strength. mat-test.com For example, porous zirconium silicate ceramics with a porosity of 54.3% and a density of 1.83 g·cm⁻³ have been shown to exhibit a compressive strength of approximately 24.6 MPa. mat-test.com

Table 2: Influence of Porosity and Density on Compressive Strength of Zirconium Silicate Ceramics Data derived from experimental studies on porous ceramics.

Dopant Incorporation and its Influence on Material Behavior

The intentional introduction of dopants into the this compound host lattice is a powerful technique to modify its intrinsic properties and introduce new functionalities. Dopants can alter the electronic structure, create defects, and influence phase stability, thereby tailoring the material's behavior for specific applications such as phosphors and ionic conductors.

When doped with rare-earth ions like Cerium (Ce³⁺) or Europium (Eu²⁺), BaZrSi₃O₉ transforms into a highly efficient phosphor. Ce³⁺-doped BaZrSi₃O₉ exhibits bright blue emission when excited by near-ultraviolet light, making it a promising candidate for UV-convertible white light-emitting diodes (LEDs). researchgate.net The concentration of the Ce³⁺ dopant influences the emission wavelength, with increasing concentration causing a red-shift in the photoluminescence peak. researchgate.net Similarly, Eu²⁺-doped BaZrSi₃O₉ acts as a cyan-emitting phosphor with strong absorption in the 380–420 nm region and high quantum efficiency, suitable for creating warm white light in LEDs when combined with other phosphors. researchgate.net

In related Barium Zirconate systems, doping with trivalent elements such as Yttrium (Y³⁺) at the Zirconium (Zr⁴⁺) site is a common strategy to create oxygen vacancies for charge compensation. researchgate.net These oxygen vacancies are crucial for enabling proton conductivity in humid atmospheres, a key property for applications in solid oxide fuel cells. scispace.comresearchgate.net The specific site the dopant occupies—whether the A-site (Barium) or B-site (Zirconium)—is critical and can be influenced by processing conditions and material stoichiometry. bath.ac.uk Dopant incorporation on the A-site, for instance, can be unfavorable for proton conductivity and can also lead to a decrease in the average grain size of the sintered ceramic.

Table 3: Summary of Dopants in BaZrSi₃O₉ and Their Effects

Substitutional Mechanisms and Lattice Site Preference

In crystalline structures like this compound, the substitution of host ions with dopant ions is a primary method for modifying material properties. This process is governed by factors such as the ionic radius, charge, and electronegativity of both the substituent and host ions. The perovskite-like structure of related compounds, such as barium zirconate (BaZrO₃), provides a well-studied framework for understanding these mechanisms, which can be extended to silicate systems. The primary lattice sites for substitution are the A-site, occupied by barium (Ba²⁺), and the B-site, occupied by zirconium (Zr⁴⁺) and silicon (Si⁴⁺).

Substitutional mechanisms often involve acceptor or donor doping. In acceptor doping, a lower-valence cation substitutes a higher-valence cation, creating oxygen vacancies to maintain charge neutrality. Conversely, donor doping involves substituting a host cation with a higher-valence one.

A-Site Substitution: The A-site is typically occupied by the larger Ba²⁺ cation. Substitution on this site can induce significant structural changes. For instance, in the related lead zirconate (PbZrO₃) system, substituting lead (Pb²⁺) with barium (Ba²⁺) ions, which are larger, causes local lattice expansions and can drive a phase transition from an antiferroelectric to a ferroelectric state nih.gov. Similarly, substituting Ba²⁺ with smaller isovalent ions like calcium (Ca²⁺) can tailor the Curie temperature and stabilize specific phases over a wider temperature range in related titanate compounds aip.org.

B-Site Substitution: The B-site is occupied by the smaller, highly charged Zr⁴⁺ and Si⁴⁺ ions. This site is a common target for doping with trivalent rare-earth elements like yttrium (Y³⁺). When Y³⁺ substitutes for Zr⁴⁺, it acts as an acceptor dopant. This substitution is a key strategy in developing proton-conducting ceramics, where the resulting charge imbalance is compensated by the formation of oxygen vacancies, which can be filled by hydroxyl groups in a humid atmosphere, introducing protons into the lattice acs.org. Studies on yttrium-doped barium zirconate confirm that Y³⁺ is successfully incorporated into the lattice bohrium.comtandfonline.com. The addition of yttria (Y₂O₃) can also influence the formation of crystalline phases; in multicomponent silicate glasses containing barium and zirconium, the addition of Y₂O₃ leads to the formation of zirconium silicate (ZrSiO₄) and various yttrium silicate phases researchgate.net.

The preference for a specific lattice site is heavily influenced by the ionic radii of the dopant and host ions. Dopants with ionic radii similar to the host ion are more readily incorporated into the lattice site.

| Dopant Ion | Ionic Radius (Å) | Host Ion | Host Ionic Radius (Å) | Likely Substitution Site |

| Ca²⁺ | 1.34 | Ba²⁺ | 1.61 | A-site |

| Y³⁺ | 0.90 | Zr⁴⁺ | 0.72 | B-site |

| Ni²⁺ | 0.69 | Zr⁴⁺ | 0.72 | B-site |

| Sn⁴⁺ | 0.69 | Zr⁴⁺ | 0.72 | B-site |

Note: Ionic radii are for a coordination number of 6 for B-site ions and 12 for A-site ions. Data is illustrative of general principles.

In complex systems, the dopant may occupy multiple sites. Research on Y³⁺ doped (Ba,Ca)(Zr,Ti)O₃ ceramics shows that the substitution preference can change with the concentration of Y³⁺ ions, leading to A-site, B-site, or combined A/B-site doping, each having different effects on the material's structure and properties bohrium.com.

Tailoring Properties through Controlled Doping

Controlled doping is a powerful tool for intentionally modifying the microstructure and performance of this compound and related materials. By selecting appropriate dopants and controlling their concentration, it is possible to fine-tune electrical, thermal, and structural properties.

Microstructural and Structural Modifications: Doping can significantly alter the grain size and phase composition of the material. In yttria-doped barium zirconate, increasing the Y₂O₃ content leads to a notable decline in the average grain size tandfonline.com. This is attributed to the segregation of yttrium at the grain boundaries, which hinders their diffusion and inhibits grain growth during sintering tandfonline.com. The introduction of dopants can also stabilize specific crystalline phases. For instance, doping zirconia with rare-earth elements can stabilize the cubic phase at room temperature, which is generally stronger and more resistant to crack propagation than the monoclinic phase mdpi.com. In silicate glass systems, the concentration of Y₂O₃ dictates which crystalline phases evolve; at low concentrations, α-Y₂Si₂O₇ and β-Y₂Si₂O₇ are favored, while at higher concentrations, γ-Y₂Si₂O₇ and y-Y₂Si₂O₇ phases appear researchgate.net.

Electrical Properties: The electrical characteristics of these ceramics are highly sensitive to doping. In BaTiO₃-based ceramics, doping with rare-earth elements like yttrium is known to significantly influence electrical properties bohrium.com. The specific lattice site of the dopant is critical. A study on Y-doped (Ba₀.₉₅Ca₀.₀₅)(Zr₀.₁₉Ti₀.₈₁)O₃ demonstrated that A-site doping had a marginal effect on the Curie Temperature (Tc), whereas B-site doping led to a decreased grain size and a lower Tc with increasing dopant concentration bohrium.com. The addition of sintering aids, such as nickel oxide (NiO) in yttrium-doped barium zirconate, can negatively impact the bulk conductivity due to the incorporation of the additive into the bulk composition researchgate.net. The substitution of titanium (Ti⁴⁺) with zirconium (Zr⁴⁺) in barium titanate also significantly influences the dielectric constant, dielectric loss, and conductivity researchgate.net.

| Dopant System | Dopant Concentration | Effect on Properties |

| Y₂O₃ in BaZrO₃ | Increasing content | Decreased average grain size, formation of cubic ZrO₂ tandfonline.com. |

| Y³⁺ in (Ba,Ca)(Zr,Ti)O₃ (B-site) | Increasing content | Decreased grain size and Curie temperature bohrium.com. |

| Y³⁺ in (Ba,Ca)(Zr,Ti)O₃ (A-site) | Varied | Marginal effect on grain size and Curie temperature; results in a cubic phase structure at room temperature bohrium.com. |

| NiO in Y-doped BaZrO₃ | 4 mol% | Acts as a sintering aid, but can diminish bulk conductivity researchgate.net. |

| Zr⁴⁺ in BaTiO₃ | 0.05 wt% | Increased grain size from 49.36 nm to 53.24 nm researchgate.net. |

| Zr⁴⁺ in BaTiO₃ | > 0.05 wt% | Gradual decrease in grain size researchgate.net. |

Thermal and Thermodynamic Properties: Doping can enhance the thermodynamic stability of the material. Y₂O₃ doping in BaZrO₃ has been shown to improve its thermodynamic stability, which is beneficial for applications involving contact with reactive melts like TiAl alloys tandfonline.com. Co-doping zirconia with multiple rare-earth oxides can lead to a significant decrease in thermal conductivity, which is attributed to increased defect dispersion from differences in cation radii and the formation of defect clusters mdpi.com. This provides a strategy for designing materials with tailored thermal transport properties for applications such as thermal barrier coatings.

Future Research Directions and Emerging Applications for Barium Zirconium Silicate

Exploration of Novel Synthesis Approaches for Hierarchical Structures

The synthesis of barium zirconium silicate (B1173343) with controlled, hierarchical structures is a key area for future research. Traditional solid-state synthesis methods often yield materials with limited structural complexity. researchgate.netacs.orgbohrium.com Therefore, the exploration of advanced synthesis techniques is crucial for unlocking the full potential of this material.

Wet-chemical methods such as sol-gel , hydrothermal , and microwave-assisted synthesis are promising alternatives. researchgate.netacs.orgmdpi.comresearchgate.netlew.roresearchgate.netresearchgate.netnih.gov These techniques offer the potential for precise control over particle size, morphology, and porosity, which are critical for creating hierarchical structures. For instance, the sol-gel method, which involves the transition of a solution into a gel, can be adapted to create nanoporous structures with high surface areas. mdpi.comlew.roresearchgate.net Hydrothermal synthesis, which utilizes high-pressure and high-temperature water, can facilitate the growth of complex, crystalline structures that are not achievable through other methods. researchgate.netresearchgate.nettechconnect.org

The naturally occurring form of barium zirconium silicate, a mineral named bazirite with the chemical formula BaZr(Si₃O₉), provides a blueprint for synthetic exploration. mindat.orgrockidentifier.comwikipedia.org Understanding the geological conditions under which bazirite forms can offer insights into developing novel, low-temperature synthesis routes. azomining.comarizona.edu

| Synthesis Method | Potential Advantages for Hierarchical Structures |

| Sol-Gel | High purity, homogeneity, and control over nanoparticle size. |

| Hydrothermal | Formation of highly crystalline and complex morphologies. |

| Microwave-Assisted | Rapid reaction times and energy efficiency. |

Future research will likely focus on combining these methods with templating techniques to create ordered, multi-level structures. The use of organic templates, for example, can guide the self-assembly of nanoparticles into desired architectures, which can then be removed to leave behind a porous, hierarchical structure.

Development of In-Situ Characterization Techniques for Dynamic Processes

To fully understand and control the synthesis of this compound, it is essential to study the dynamic processes of its formation in real-time. The development and application of in-situ characterization techniques are therefore a critical research direction. Techniques such as high-temperature X-ray diffraction (HT-XRD) and transmission electron microscopy (TEM) can provide valuable insights into the crystallization and phase transformation kinetics during synthesis.

By observing these processes as they occur, researchers can gain a deeper understanding of the reaction mechanisms and the factors that influence the final properties of the material. This knowledge is crucial for optimizing synthesis conditions to achieve desired structures and functionalities.

Integration into Multifunctional Composites and Hybrid Materials

The unique properties of this compound make it an attractive candidate for integration into multifunctional composites and hybrid materials . Its high thermal stability and mechanical strength suggest its potential as a reinforcing agent in ceramic and polymer matrix composites. For example, incorporating this compound nanoparticles into a polymer matrix could enhance the composite's strength, stiffness, and thermal resistance.

In the realm of dental materials, related zirconium silicate and zirconia-based composites have shown promise. ekb.egnih.govresearchgate.netekb.eg This suggests that this compound could also be explored for similar applications, potentially offering improved biocompatibility and mechanical properties. Research in this area would involve developing effective methods for dispersing the silicate particles within the matrix material and ensuring strong interfacial bonding.

| Composite System | Potential Application |

| Polymer-Matrix Composite | Enhanced mechanical and thermal properties for aerospace and automotive components. |

| Ceramic-Matrix Composite | Improved fracture toughness and thermal shock resistance for high-temperature applications. |

| Dental Composite | Biocompatible and durable restorative materials. |

Advanced Engineering for Specialized High-Technology Applications

The intrinsic properties of this compound, such as its high dielectric constant and low thermal expansion, point towards its potential in a range of high-technology applications . researchgate.net While direct applications are still under investigation, parallels can be drawn with the well-studied barium zirconate (BaZrO₃), which is used in solid oxide fuel cells, capacitors, and as a dielectric material. mdpi.comresearchgate.net

Future research could explore the use of this compound in:

Dielectric substrates for electronic devices: Its electrical properties could make it suitable for use in high-frequency circuits and microwave applications.

Thermal barrier coatings: Its low thermal conductivity and high-temperature stability could be beneficial for protecting components in gas turbines and jet engines. researchgate.net

Host material for phosphors: The crystal structure of this compound could be doped with rare-earth elements to create novel phosphors for lighting and display applications.

Environmental Sustainability and Green Synthesis Approaches

Developing environmentally friendly and sustainable synthesis methods for this compound is a critical future research direction. Traditional ceramic synthesis often involves high temperatures and the use of hazardous chemicals. Green synthesis approaches, which utilize non-toxic solvents, lower reaction temperatures, and sustainable precursors, are essential for minimizing the environmental impact of producing this material. researchgate.netiaea.orgnih.govnih.gov

Q & A

Q. What are the established synthesis methods for barium zirconium silicate, and how do experimental parameters influence crystallinity and phase purity?

Methodological Answer: this compound (BaZrSiO₅) is typically synthesized via solid-state reaction, sol-gel, or hydrothermal methods. Key parameters include:

- Temperature : Phase purity requires calcination above 1200°C for solid-state reactions, while sol-gel methods may achieve crystallization at lower temperatures (~900°C) .

- Precursor Ratios : Stoichiometric control of BaCO₃, ZrO₂, and SiO₂ precursors minimizes secondary phases (e.g., BaSiO₃ or ZrO₂). Excess SiO₂ may stabilize glassy phases .

- Atmosphere : Inert atmospheres (e.g., Ar) reduce oxidation of Zr⁴+ during synthesis.

Q. How can X-ray diffraction (XRD) confirm the formation of this compound and identify secondary phases?

Methodological Answer: XRD analysis involves:

- Peak Matching : Compare experimental patterns with ICDD references (e.g., PDF# 00-035-0755 for BaZrSiO₅).

- Rietveld Refinement : Quantify phase fractions using software like TOPAS, accounting for instrumental broadening .

- Secondary Phase Detection : Peaks at 2θ ≈ 30.2° (ZrO₂) or 28.5° (BaSiO₃) indicate impurities. Use Reference Intensity Ratios (RIR) for semi-quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental thermal expansion coefficients in this compound?

Methodological Answer: Discrepancies often arise from:

- Anisotropic Crystal Structure : Use high-resolution synchrotron XRD to measure lattice parameters under varying temperatures.

- Microstructural Defects : TEM/EBSD analysis identifies grain boundaries and residual stresses affecting bulk measurements .

- Computational Validation : Compare experimental data with density functional theory (DFT) models of thermal expansion .

Q. What advanced spectroscopic techniques elucidate the local coordination environment of Zr and Ba in this compound?

Methodological Answer:

- Solid-State NMR : ²⁹Si NMR identifies SiO₄ tetrahedral connectivity; ¹³⁷Ba NMR (though challenging) probes Ba²⁺ site symmetry .

- X-ray Absorption Spectroscopy (XAS) : Zr K-edge EXAFS quantifies Zr-O bond lengths and coordination numbers, distinguishing between octahedral (ZrO₆) and tetrahedral (ZrO₄) geometries .

- XPS : Ba 3d₅/₂ binding energy shifts indicate electron density changes due to Zr/Si substitution .

Q. How can contradictory data on ionic conductivity in doped this compound be reconciled?

Methodological Answer: Contradictions arise from:

- Dopant Distribution : Use STEM-EDS to map Y³+ or Gd³+ dopants. Homogeneous distribution enhances proton conductivity, while clustering creates resistive barriers .

- Grain Boundary Effects : Electrochemical impedance spectroscopy (EIS) decouples bulk and grain boundary contributions .

- Humidity Control : Conductivity measurements require strict humidity control (e.g., 5% H₂O/Ar) to isolate protonic vs. oxide-ion conduction .

Q. Methodological Frameworks for Research Design

- Hypothesis Formulation : Use PICOT framework (Population: material system; Intervention: synthesis/processing; Comparison: alternative methods; Outcome: target property; Time: synthesis duration) .

- Literature Review : Prioritize peer-reviewed journals indexed in Web of Science or Scopus, avoiding non-academic sources like BenchChem .

- Data Validation : Cross-validate XRD with Raman spectroscopy to confirm phase assignments; use ICP-OES for stoichiometric verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.